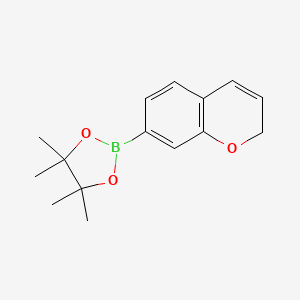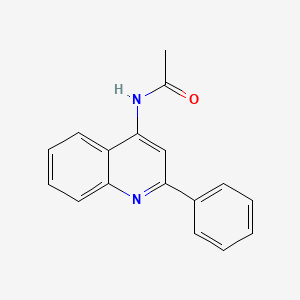
2-(3,4-Dichlorophenyl)indolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)indolizine is a nitrogen-containing heterocyclic compound. Indolizines are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the dichlorophenyl group in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
The synthesis of 2-(3,4-Dichlorophenyl)indolizine can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions. For instance, the reaction between aldehydes, secondary amines, and terminal alkynes in the presence of a gold catalyst can lead to the formation of indolizines . Another method involves the oxidative coupling of pyridine or pyrrole scaffolds . Industrial production methods often utilize these catalytic processes due to their efficiency and high yield.
Chemical Reactions Analysis
2-(3,4-Dichlorophenyl)indolizine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as selenium dioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indolizine derivatives with different functional groups.
Scientific Research Applications
2-(3,4-Dichlorophenyl)indolizine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)indolizine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, its antiviral activity may be attributed to its ability to inhibit viral replication by targeting viral enzymes . Similarly, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
2-(3,4-Dichlorophenyl)indolizine can be compared with other indolizine derivatives such as:
Indole: Known for its broad-spectrum biological activities, including antiviral and anticancer properties.
Pyrrole: Another nitrogen-containing heterocycle with diverse applications in medicinal chemistry.
Indolizidine: A related compound with significant biological activity, often used as a precursor in the synthesis of other bioactive molecules.
The uniqueness of this compound lies in its dichlorophenyl group, which enhances its chemical reactivity and potential for various applications.
Properties
CAS No. |
80489-00-5 |
|---|---|
Molecular Formula |
C14H9Cl2N |
Molecular Weight |
262.1 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)indolizine |
InChI |
InChI=1S/C14H9Cl2N/c15-13-5-4-10(8-14(13)16)11-7-12-3-1-2-6-17(12)9-11/h1-9H |
InChI Key |
HRODHWOQHAUAHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)

![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11858833.png)
![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)
![2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine](/img/structure/B11858843.png)






![1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol](/img/structure/B11858893.png)

